2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-furan-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, and antidepressant properties . The unique structure of this compound, featuring a triazole ring, a sulfanyl group, and a hydrazide moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-furan-2-ylmethylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-furan-2-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-furan-2-ylmethylidene]acetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-[(1-phenylethylidene)acetohydrazide .
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-furan-2-ylmethylidene]acetohydrazide lies in its specific structural features, which confer distinct pharmacological properties and reactivity patterns compared to other triazole derivatives .
Properties
Molecular Formula |
C18H19N5O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-3-23-17(14-8-6-13(2)7-9-14)21-22-18(23)26-12-16(24)20-19-11-15-5-4-10-25-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-11- |
InChI Key |
GOECFVQJMZJYOJ-ODLFYWEKSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CO2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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